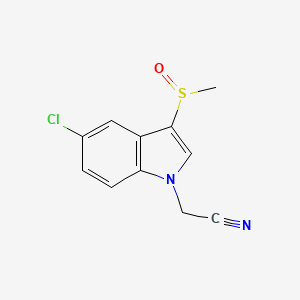![molecular formula C20H22N6O2 B8405565 2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]-](/img/structure/B8405565.png)
2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]- is a complex organic compound belonging to the class of aminopyrimidines. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This compound is notable for its potential pharmacological applications due to its unique structural features .
Vorbereitungsmethoden
The synthesis of 2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]- involves multiple steps, typically starting with the preparation of the pyrimidine core. Common synthetic routes include:
Condensation Reactions: The pyrimidine ring is often synthesized through condensation reactions involving appropriate aldehydes and amines.
Nitration and Amination: Subsequent nitration and amination steps introduce the nitro and amino groups at specific positions on the aromatic ring.
Industrial Production: Industrial methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents: Typical reagents include hydrogen gas (H₂) for reduction, sodium bicarbonate (NaHCO₃) for neutralization, and ethanol (EtOH) as a solvent.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and signaling molecules.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]- involves its interaction with specific molecular targets. It may inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis. This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other aminopyrimidines and pyrimidine derivatives, such as:
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Shares a similar core structure but lacks the nitro and phenylethylamino groups.
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine: Another heterocyclic compound with similar pharmacological potential.
The uniqueness of 2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]- lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H22N6O2 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
6-ethyl-5-[3-nitro-4-(2-phenylethylamino)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H22N6O2/c1-2-15-18(19(21)25-20(22)24-15)14-8-9-16(17(12-14)26(27)28)23-11-10-13-6-4-3-5-7-13/h3-9,12,23H,2,10-11H2,1H3,(H4,21,22,24,25) |
InChI-Schlüssel |
QYERPKPGUXIFHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(benzyloxycarbonylamino)-2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B8405493.png)

![tert-Butyl (S)-6-(6-ethynyl-1H-benzo[d]imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8405507.png)




![1-Azabicyclo[2.2.2]oct-3-yl 2-hydroxy-2-phenyl-3-butynoate](/img/structure/B8405540.png)





